3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid
CAS No.:
Cat. No.: VC17693615
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FO3 |
|---|---|
| Molecular Weight | 210.20 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid |
| Standard InChI | InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | AZDCHPJIMVIPTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)C1=CC(=CC=C1)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name for this compound is 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid, reflecting its substitution pattern and functional groups . Its molecular formula includes a fluorophenyl ring (), a dimethylated β-keto acid moiety (), and a carboxylic acid group (). The canonical SMILES representation, , highlights the spatial arrangement of these groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.20 g/mol |
| InChI Key | AZDCHPJIMVIPTH-UHFFFAOYSA-N |
| CAS Number | 1782461-90-8 |
Structural and Electronic Features
The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, altering the ring’s electronic density and potentially stabilizing charge interactions in biological systems. The β-keto acid group () is a versatile synthon in organic synthesis, enabling participation in condensation and cyclization reactions . The dimethyl substitution at the α-carbon sterically hinders the keto-enol tautomerization, favoring the keto form and enhancing stability under ambient conditions.
Physicochemical Properties
Lipophilicity and Partition Coefficients
The octanol-water partition coefficient ()—a measure of lipophilicity—is estimated to be approximately 1.8–2.2, derived from fragment-based calculations. This value suggests balanced solubility in both aqueous and lipid phases, a trait advantageous for drug candidates requiring cell membrane penetration.
Synthetic Routes and Methodological Considerations
Reported Synthesis Pathways
While no direct synthesis protocol for 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is publicly documented, analogous compounds in patent literature provide clues. For example, WO2019211868A1 describes the preparation of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate using coupling agents like magnesium alkoxides and bases in solvents such as 1,2-dimethoxyethane . Adapting this approach, one plausible route involves:
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Friedel-Crafts Acylation: Reacting 3-fluorobenzene with dimethyl malonyl chloride in the presence of Lewis acids like .
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Hydrolysis: Converting the resultant β-keto ester to the free acid using aqueous base .
Table 2: Representative Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acylation | , anhydrous , 0–5°C | Introduce β-keto ester moiety |
| Hydrolysis | , , reflux | Ester to carboxylic acid conversion |
Purification and Characterization
Post-synthesis purification likely involves recrystallization from ethanol-water mixtures or chromatography on silica gel. Nuclear magnetic resonance (NMR) spectroscopy would confirm the structure, with -NMR detecting the fluorine environment and -NMR resolving methyl and aromatic protons.
Biological and Industrial Applications
Agrochemical Uses
In agrochemistry, fluorinated compounds often serve as herbicides or fungicides. The lipophilic nature of 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid could facilitate leaf penetration, while the carboxylic acid group might chelate metal ions in microbial enzymes.
Recent Advances and Patent Landscape
Innovations in Fluorinated Compound Synthesis
Recent patents, such as WO2019211868A1, emphasize green chemistry approaches for fluorinated intermediates, including solvent-free reactions and catalytic bromination . These methods could be adapted to improve the sustainability of synthesizing 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.
Unexplored Research Directions
Areas for further investigation include:
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Biological Screening: Testing against kinase or protease targets.
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Formulation Studies: Developing salt forms (e.g., sodium or potassium salts) to enhance solubility.
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